7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a bromophenyl group, a dimethoxyphenyl group, and a phenyl group attached to a pyrrolopyrimidine core
Preparation Methods
The synthesis of 7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the dimethoxyphenyl group.
Addition of the phenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: The compound may have applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolopyrimidines with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. For example:
- 3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar core structure but different substituents, leading to different chemical and biological properties .
- 4,7-diarylbenzo[c][1,2,5]thiadiazoles : These compounds are studied for their use in photovoltaics and as fluorescent sensors .
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25BrN4O2 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C28H25BrN4O2/c1-34-24-13-8-19(16-25(24)35-2)14-15-30-27-26-23(20-6-4-3-5-7-20)17-33(28(26)32-18-31-27)22-11-9-21(29)10-12-22/h3-13,16-18H,14-15H2,1-2H3,(H,30,31,32) |
InChI Key |
HUYVXMVHXYAPML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.